
1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,2-difluoroethylamine with pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of target enzymes .
Comparison with Similar Compounds
Ethyl bromodifluoroacetate: Another difluoroethyl-containing compound used in organic synthesis.
1,1-Difluoroethyl 2,2-difluoroethyl ether: A compound with similar difluoroethyl groups but different functional groups.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring and a difluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting key biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound potentially inhibits specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation: It may also interact with receptors, acting as either an agonist or antagonist depending on the biological context.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: Several studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against A549 lung cancer cells with IC50 values indicating potent activity .
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, showing efficacy comparable to established anti-inflammatory agents like indomethacin .
- Antimicrobial Properties: Some derivatives exhibit notable antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide | Structure | Enzyme inhibition | 26 |
3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile | Structure | Anticancer activity | 49.85 |
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Structure | CDK2 inhibition | 0.067 |
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anticancer Research : A study conducted on different pyrazole derivatives revealed that compounds similar to this compound exhibited significant apoptosis in cancer cells. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
- Anti-inflammatory Studies : In vivo models demonstrated that the compound reduced edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Testing : Laboratory tests indicated that derivatives showed effective inhibition against various bacterial strains, supporting their development as novel antibiotics.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)3-11-2-1-4(10-11)6(9)12/h1-2,5H,3H2,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVNWBNWNBKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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